molecular formula C11H7BrO3 B1331511 4-Bromo-1-hydroxy-2-naphthoic acid CAS No. 5813-37-6

4-Bromo-1-hydroxy-2-naphthoic acid

Cat. No. B1331511
CAS RN: 5813-37-6
M. Wt: 267.07 g/mol
InChI Key: ORABWYPHDRBFAX-UHFFFAOYSA-N
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Description

4-Bromo-1-hydroxy-2-naphthoic acid is a brominated derivative of naphthoic acid, which is characterized by the presence of a bromine atom and a hydroxyl group attached to a naphthalene ring system. This compound is of interest due to its potential applications in various chemical reactions and its role as an intermediate in the synthesis of more complex organic molecules.

Synthesis Analysis

The synthesis of brominated naphthoic acid derivatives can be achieved through bromination reactions. For instance, the preparation of 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethan-1-one from 2-acetyl-1-naphthol using Br2/AcOH as a brominating agent is described, which confirms the feasibility of introducing a bromine atom into the naphthol structure . Additionally, the Ullmann coupling reaction has been utilized to create chiral diol diesters of 1-bromo-2-naphthoic acid, demonstrating the potential for synthesizing atropisomeric compounds with axial chirality .

Molecular Structure Analysis

The molecular structure of brominated naphthoic acid derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 4-bromo-2-acetyl-1-naphthol was determined by single-crystal X-ray diffraction, revealing the unit cell parameters and the presence of classical and weak intermolecular hydrogen bonding interactions . This provides insight into the three-dimensional arrangement of atoms within the crystal lattice and the stabilization of the molecular structure.

Chemical Reactions Analysis

Brominated naphthoic acid derivatives participate in a variety of chemical reactions. The self-condensation of 1-bromo-2-naphthol leads to the formation of a 1,4-dinaphthodioxin through a second-order kinetic process and a radical ipso-substitution reaction . Moreover, the spectrophotometric determination of iron using 1-hydroxy-4-sulpho-2-naphthoic acid demonstrates the ability of such compounds to form chelates with metal ions, which is useful in analytical chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-1-hydroxy-2-naphthoic acid and its derivatives can be inferred from experimental and theoretical studies. Density functional theory calculations have been used to predict the lowest energy conformers of Zn(II) complexes of brominated naphthoquinone derivatives, and electrochemical characterization has provided insights into their redox behavior . Additionally, kinetic studies of high-temperature deuteration on 6-hydroxy-2-naphthoic acid have been performed to understand the thermal behavior of these compounds .

Scientific Research Applications

Analytical Chemistry

4-Bromo-1-hydroxy-2-naphthoic acid and its derivatives have been used in analytical chemistry, particularly in the gravimetric determination of thorium and zirconium. These compounds are effective for separating thorium from cerite earths and thorium and zirconium from various foreign ions. They are also utilized for extracting thorium from monazite sands (Datta, 1957).

Synthetic Chemistry

This compound plays a role in the synthesis of polyaromatic esters. A study demonstrated its synthesis from 2-Naphthol through a series of reactions, achieving an overall yield of 78.5% and a purity of 99.1%. This process is significant for producing materials used in various industrial applications (Wang et al., 2013).

Mass Spectrometry

4-Bromo-1-hydroxy-2-naphthoic acid derivatives are studied in mass spectrometry for understanding their fragmentation patterns. Such research aids in determining the structure, purity, and stability of color couplers used in photographic and other imaging technologies (Mann et al., 1979).

Fluorescent Indicators

Derivatives of 4-Bromo-1-hydroxy-2-naphthoic acid have been explored as fluorescent indicators for complexometric titration, particularly for the determination of calcium and magnesium in various samples. This application is significant in analytical methodologies where sensitive detection and quantification are required (Clements et al., 1971).

Chemical Synthesis

In chemical synthesis, the reactivity of 4-Bromo-1-hydroxy-2-naphthoic acid derivatives has been studied, particularly in the context of forming dioxin derivatives. Understanding these reactions is crucial for the development of new synthetic routes and materials (Forlani et al., 1994).

Material Science

This compound is involved in the synthesis of specific polymers and other materials, oftenserving as an intermediate or a precursor in complex synthetic pathways. Research in this area is critical for advancing materials science and engineering applications (Bringmann et al., 2003).

Pharmaceutical Applications

In the pharmaceutical industry, derivatives of 4-Bromo-1-hydroxy-2-naphthoic acid are used in the synthesis of various medicinal compounds. This includes the production of organic azo pigments and other pharmacologically active substances (Shteinberg, 2022).

Environmental Chemistry

The compound and its derivatives have been studied in environmental chemistry contexts, such as the synthesis of environmentally benign alternatives to harmful chemicals. This is crucial for developing safer and more sustainable chemical processes (Xu & He, 2010).

Safety And Hazards

“4-Bromo-1-hydroxy-2-naphthoic acid” is harmful by inhalation, in contact with skin, and if swallowed. It causes serious eye irritation and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-bromo-1-hydroxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO3/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORABWYPHDRBFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302470
Record name 4-bromo-1-hydroxy-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-hydroxy-2-naphthoic acid

CAS RN

5813-37-6
Record name 5813-37-6
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Record name 4-bromo-1-hydroxy-2-naphthoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-hydroxynaphthalene-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

Bromine (6.1 mL, 120 mmol) was added to a solution of 1-hydroxy-2-naphthoic acid (compound 66, 18.9 g, 100 mmol) in glacial acetic acid (250 mL). The mixture was stirred at room temperature overnight. The resulting solid was filtered and dried in vacuo to yield the title compound (24.6 g, 92%) as a white solid.
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods II

Procedure details

To a suspension of 1-hydroxy-2-naphthoic acid (2.5 g; 13.3 mm) in chloroform (50 ml) was added bromine (0.68 ml) in chloroform (5 ml) dropwise and the reaction stirred at room temperature for one hour. The solvent was removed in vacuo, the solid washed repeatedly with water and collected by filtration and dried to give 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid as a white solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.68 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Bromine (6.1 mL, 120 mmol) was added to a solution of naphthoic acid 17 (18.9 g, 100 mmol) in glacial acetic acid (250 mL). The mixture was stirred at room temperature overnight. The resulting solid was filtered and dried in vacuo to provide the titled compound 18 (24.7 g, 92%) as a white solid.
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Huang, RR Luedtke, RA Freeman… - Journal of medicinal …, 2001 - ACS Publications
… The solid was filtered and dried to give 4-bromo-1-hydroxy-2-naphthoic acid (53.2 g, 99%), … A mixture of 4-bromo-1-hydroxy-2-naphthoic acid (51.0 g, 0.19 mol), dimethyl sulfate (48.17 …
Number of citations: 49 pubs.acs.org
M Akram, RD Desai, A Kamal - Proceedings of the Indian Academy of …, 1940 - Springer
2-Ethyl-1-naphthol has been prepared by the Clemmensen Reduction of 2-acetyl-1-naphthol. The nitration as well as bromination of 2-acetyl-1-naphthol under various conditions, and …
Number of citations: 14 link.springer.com
SS Riar, BS Setty, AB Kar - Current Science, 1972 - JSTOR
… 3 : 5 Dicthloro salicylic acid, 5-bromo sali cylic acid, 4-bromo 1-hydroxy 2-naphthoic acid, 4-bromo-3 hydroxy 2-naphthoic acid are the few halogenated hydroxy acids which have been …
Number of citations: 3 www.jstor.org
J Jodlbauer, NM Maier, W Lindner - Journal of Chromatography A, 2002 - Elsevier
Molecularly imprinted polymers (MIPs) displaying selective binding properties for the mycotoxin ochratoxin A (OTA) in polar/protic media were prepared. Crucial to the success of these …
Number of citations: 201 www.sciencedirect.com
G Mann, H Wilde, R Herzschuh… - Journal für …, 1979 - Wiley Online Library
… of 4-substituted l-hydroxy-N-3’, >’-(dimethoxycarbonyl)phenyl-2-naphthalene carboxamides and derivatives of 1-hydroxy-2-naphthoic acid and 4-bromo-1-hydroxy-2-naphthoic acid …
Number of citations: 1 onlinelibrary.wiley.com

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